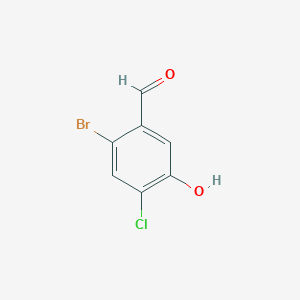
2-Bromo-4-chloro-5-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrClO2 . It is a solid substance at room temperature . This compound is used as a reactant in the preparation of many pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a hydroxybenzaldehyde group . The molecular weight of this compound is 235.46 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a useful reactant in the synthesis of various pharmaceutical agents .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 235.46 . The compound’s InChI code is 1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H and its InChI key is VWQYMROGJFPZGC-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
2-Bromo-4-chloro-5-hydroxybenzaldehyde, a halogenated benzaldehyde derivative, shows significant potential in the field of organic synthesis. Research has demonstrated its utility in forming complex molecular structures and intermediates for pharmaceutical applications. For instance, it has been used to synthesize benzamide derivatives acting as CCR5 antagonists, which exhibit bioactivity and potential applications in treating diseases like HIV. These syntheses involve multiple steps, including elimination, reduction, and bromization reactions, to form intermediate products, which are then further processed to obtain the final therapeutic compounds. The structural characterization of these compounds is meticulously done using techniques like NMR, IR, and MS to ensure the correct formation of the desired products (Cheng De-ju, 2015), (H. Bi, 2015), (H. Bi, 2014).
Polymorphism and Molecular Structure
In crystallography, this compound has been a subject of interest due to its polymorphic nature. A study revealed a new polymorph of this compound, highlighting the molecular geometry and interactions, such as hydrogen bonding, that contribute to its structural stability. The bromine atom's significant deviation from the benzene ring plane and the aldehyde group's twist provide insights into its chemical reactivity and potential applications in designing crystalline materials with specific properties (M. Silva et al., 2004).
Schiff Base Synthesis and Applications
The compound also plays a crucial role in the synthesis of Schiff bases, which are valuable in various fields such as organic chemistry, medicinal chemistry, and material science. Studies have demonstrated the synthesis of Schiff bases using this compound, leading to compounds with potential applications in urease inhibition and antioxidant activity. These findings underscore the versatility of the compound in facilitating the synthesis of bioactive molecules with potential therapeutic and industrial applications (Abida Zulfiqar et al., 2020).
Electrochemical Applications
Furthermore, the compound's derivatives have been investigated for their electrochemical properties. Studies involving polymeric Schiff bases derived from this compound have explored their electrochemical behavior, revealing interesting properties like the formation of anion radicals and potential applications in electrochemical sensors and devices. This highlights the compound's relevance in the development of materials with specific electrochemical properties, contributing to advancements in fields such as sensor technology and materials science (E. Hasdemir et al., 2011).
Safety and Hazards
This compound is classified as a warning under the GHS07 signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The mode of action of 2-Bromo-4-chloro-5-hydroxybenzaldehyde involves its interaction with its targets. The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s ability to form oximes and hydrazones suggests that it may have potential applications in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-5-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLIBWANWNYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092689-21-7 |
Source


|
| Record name | 2-bromo-4-chloro-5-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2608695.png)
![(4aR,6aR,6bS,10R,12aS)-10-[(2S,3R,4S,5R)-3-[(2R,3S,4R,5R,6R)-4-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2608696.png)

![3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2608699.png)
![1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2608700.png)

![1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2608703.png)

![N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2608706.png)
![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)




